Tosedostat-d5 is a deuterated derivative of Tosedostat, an aminopeptidase inhibitor with significant implications in cancer treatment. This compound primarily targets the M1 family of aminopeptidases, including Puromycin-sensitive aminopeptidase and Leukotriene A4 hydrolase. It has been shown to exhibit anti-proliferative effects against various human tumor cell lines both in vitro and in vivo, making it a compound of interest in oncology research.
Tosedostat-d5 is synthesized from Tosedostat through the incorporation of deuterium atoms, which enhances its stability and allows for better tracking in biological studies. It falls under the category of aminopeptidase inhibitors and is classified as a potential therapeutic agent in cancer treatment due to its ability to modulate protein degradation pathways .
The synthesis of Tosedostat-d5 involves several key steps:
This synthetic route mirrors that of Tosedostat but is adapted for larger-scale production, which is crucial for research and potential therapeutic applications.
The molecular structure of Tosedostat-d5 resembles that of Tosedostat but includes deuterium atoms at specific positions. The incorporation of deuterium can affect the compound's physical properties, such as its solubility and metabolic stability. The exact structural formula can be represented as follows:
where , , , , and correspond to the number of carbon, hydrogen, deuterium, nitrogen, and oxygen atoms respectively in the molecule .
Tosedostat-d5 undergoes various chemical reactions typical for aminopeptidase inhibitors:
The reactivity profile of Tosedostat-d5 is essential for its application in drug development, particularly in designing targeted therapies.
The mechanism of action for Tosedostat-d5 involves the inhibition of aminopeptidases, leading to a depletion of cellular amino acid pools. This inhibition affects protein degradation pathways downstream of the ubiquitin-proteasome system. By targeting these pathways, Tosedostat-d5 can exert anti-tumor effects by disrupting cellular homeostasis in cancer cells .
Studies have shown that this compound demonstrates concentration-dependent inhibition of aminopeptidase activity, which correlates with its anti-proliferative effects observed in various tumor cell lines.
Tosedostat-d5 exhibits several notable physical and chemical properties:
These properties make Tosedostat-d5 suitable for both laboratory studies and potential clinical applications .
Tosedostat-d5 has several applications in scientific research:
Tosedostat-d5 is a deuterated analog of the aminopeptidase inhibitor tosedostat (CHR-2797), where five hydrogen atoms are replaced by deuterium at specific sites. The parent compound has the molecular formula C₂₁H₃₀N₂O₆ and contains three chiral centers: two at the leucinol moiety [(2R,3S)-2-hydroxy-3-aminosuccinyl] and one at the α-carbon adjacent to the phenylacetate group [1] [9]. In Tosedostat-d5, deuteration occurs exclusively on the phenyl ring, yielding the isotopic label as cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate [5] [6]. This modification increases the molecular mass from 406.47 g/mol to 411.50 g/mol, confirmed via high-resolution mass spectrometry (HRMS) [6].
The structural integrity post-deuteration is preserved, with no alterations to the pharmacologically active site—the hydroxamic acid group (C(=O)NO) responsible for metalloaminopeptidase chelation. Nuclear magnetic resonance (¹³C-NMR) spectra show the absence of aromatic proton signals (δ 7.2–7.4 ppm) and retention of all other functional group signatures, including the cyclopentyl ester (δ 5.1 ppm) and aliphatic side chains (δ 0.8–2.2 ppm) [6].
Table 1: Key Structural Features of Tosedostat-d5
Parameter | Tosedostat | Tosedostat-d5 |
---|---|---|
Molecular Formula | C₂₁H₃₀N₂O₆ | C₂₁H₂₅D₅N₂O₆ |
Molecular Weight (g/mol) | 406.47 | 411.50 |
Deuteration Sites | None | Phenyl ring (2,3,4,5,6-H) |
Chiral Centers | 3 | 3 (retained) |
Active Pharmacophore | C(=O)NO | C(=O)NO (unaltered) |
The synthesis of Tosedostat-d5 employs a multi-step strategy to ensure regioselective deuteration and stereochemical fidelity. The process initiates with the preparation of pentadeuterio-phenylglycine via catalytic deuteration of bromobenzene-d5, followed by a modified Strecker reaction using K¹⁴CN/DCl in D₂O [6]. Key steps include:
Critical challenges include preventing deuterium loss during acidic/basic steps and maintaining enantiopurity. Solvent choices (e.g., DMF-d7 for amidation) and low-temperature reactions (0–5°C) minimize isotopic scrambling, yielding an overall purity of >98% deuterium incorporation [6] [10].
Table 2: Synthesis of Tosedostat-d5: Key Steps and Conditions
Step | Reagents/Conditions | Deuterated Input | Yield |
---|---|---|---|
Bromobenzene-d5 prep | D₂, Pd/C (cat.), 80°C, 12 h | Bromobenzene | 95% |
Phenylglycine-d5 synth | K¹⁴CN, DCl/D₂O, NH₄OH | Bromobenzene-d5 | 78% |
Chiral resolution | Penicillin acylase, pH 7.0, 37°C | Racemic phenylglycine-d5 | 40% (S-isomer) |
Peptide coupling | DCC, HOBt, DMF-d7, 25°C, 24 h | (S)-PG-d5 + leucinol deriv. | 85% |
Cyclopentyl esterification | DCC, DMAP, CH₂Cl₂, 0°C → 25°C, 6 h | Carboxylic acid precursor | 91% |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1